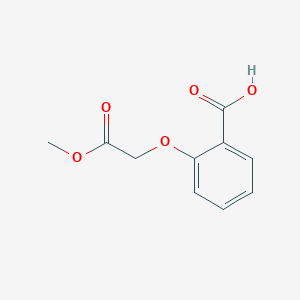

2-(2-Methoxy-2-oxoethoxy)benzoic acid

Description

Properties

IUPAC Name |

2-(2-methoxy-2-oxoethoxy)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O5/c1-14-9(11)6-15-8-5-3-2-4-7(8)10(12)13/h2-5H,6H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNLSNTKOYMQACJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)COC1=CC=CC=C1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60459070 | |

| Record name | Benzoic acid, 2-(2-methoxy-2-oxoethoxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60459070 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

113496-12-1 | |

| Record name | Benzoic acid, 2-(2-methoxy-2-oxoethoxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60459070 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(2-methoxy-2-oxoethoxy)benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Pathways

Established Synthetic Routes for 2-(2-Methoxy-2-oxoethoxy)benzoic Acid

The Williamson ether synthesis is a robust and widely used method for preparing ethers, and its principles are directly applicable to the synthesis of the target compound. byjus.commasterorganicchemistry.comwikipedia.org This reaction involves the nucleophilic substitution of a halide from an organohalide by an alkoxide ion. wikipedia.org

Salicylic (B10762653) Acid: When using salicylic acid as the direct starting material, the presence of two acidic protons (one on the carboxylic acid and one on the phenolic hydroxyl group) must be managed to ensure selective alkylation on the hydroxyl group. The carboxylic acid is the more acidic of the two functional groups. A common strategy involves the use of a base to deprotonate the phenolic hydroxyl group, forming a phenoxide that is a more potent nucleophile than the corresponding neutral phenol (B47542).

Methyl Salicylate (B1505791): An alternative strategy involves the protection of the carboxylic acid group as a methyl ester, using methyl salicylate as the starting material. uomustansiriyah.edu.iqsciencemadness.org This approach allows for the unambiguous deprotonation of the phenolic hydroxyl group without competing deprotonation of the carboxylic acid. The resulting phenoxide can then be reacted with an appropriate alkylating agent. However, to arrive at the final product, the methyl ester of the salicylic acid moiety would need to be selectively hydrolyzed, which can be a challenging step.

The alkylating agent in either strategy is typically a methyl haloacetate, such as methyl chloroacetate (B1199739) or methyl bromoacetate. These reagents provide the necessary methoxy-2-oxoethoxy side chain.

| Precursor | Alkylating Agent | Key Strategy |

|---|---|---|

| Salicylic Acid | Methyl Chloroacetate or Methyl Bromoacetate | Direct O-alkylation of the phenolic hydroxyl group. |

| Methyl Salicylate | Methyl Chloroacetate or Methyl Bromoacetate | O-alkylation of the phenol after protection of the carboxylic acid as a methyl ester. |

The reaction conditions for the synthesis of this compound via the Williamson ether synthesis are critical for achieving a good yield and purity.

Base: A suitable base is required to deprotonate the phenolic hydroxyl group. Common bases for this purpose include potassium carbonate (K₂CO₃), sodium hydroxide (B78521) (NaOH), and sodium hydride (NaH). The choice of base can influence the chemoselectivity of the reaction, especially when starting with unprotected salicylic acid.

Solvent: Polar aprotic solvents are generally preferred as they can dissolve the reactants and facilitate the S_N2 reaction mechanism without participating in the reaction. Suitable solvents include acetone, dimethylformamide (DMF), and acetonitrile (B52724) (CH₃CN). nih.gov

Temperature: The reaction is often carried out at elevated temperatures to increase the rate of reaction. The optimal temperature will depend on the specific reactants and solvent used.

| Parameter | Typical Conditions | Rationale |

|---|---|---|

| Base | Potassium Carbonate (K₂CO₃), Sodium Hydroxide (NaOH) | Deprotonation of the phenolic hydroxyl group to form the nucleophilic phenoxide. |

| Solvent | Acetone, Dimethylformamide (DMF) | To dissolve reactants and facilitate the S_N2 reaction. |

| Temperature | Reflux | To increase the reaction rate. |

The synthesis of this compound via the Williamson ether synthesis proceeds through a bimolecular nucleophilic substitution (S_N2) mechanism. wikipedia.orgpw.live

Deprotonation: The base removes the acidic proton from the phenolic hydroxyl group of the salicylic acid derivative, forming a phenoxide ion. This phenoxide is a strong nucleophile.

Nucleophilic Attack: The phenoxide ion then attacks the electrophilic carbon atom of the methyl haloacetate. This attack occurs from the side opposite to the leaving group (the halide).

Transition State: A transition state is formed where the phenoxide is forming a new bond to the carbon, and the carbon-halide bond is breaking simultaneously.

Product Formation: The halide ion is expelled as the leaving group, and the new carbon-oxygen bond is fully formed, resulting in the ether product, this compound.

This is a concerted, one-step mechanism. wikipedia.org

Industrial-Scale Preparation Methods and Process Optimization

The industrial-scale production of this compound requires careful optimization of reaction parameters to ensure safety, cost-effectiveness, high yield, and high purity. The process is typically carried out in large-scale reactors where factors like heat transfer, mass transfer, and reagent addition rates are critical.

Process Optimization: The scale-up of the O-alkylation of salicylic acid involves a multi-parameter optimization strategy. whiterose.ac.uk Key variables that must be controlled include:

Reactant Stoichiometry: The molar ratio of salicylic acid, the base (e.g., sodium hydroxide, potassium carbonate), and methyl chloroacetate is fine-tuned to maximize conversion while minimizing side reactions, such as the hydrolysis of the ester or dialkylation.

Base Selection and Addition: The choice of base is critical. While strong bases like sodium hydroxide ensure complete deprotonation, they can also promote hydrolysis of the methyl chloroacetate. Weaker bases like potassium carbonate are often preferred for their selectivity and safety on an industrial scale. mdpi.com The rate of addition must be controlled to manage the reaction exotherm.

Temperature Control: The reaction is exothermic. Maintaining a consistent temperature is crucial for preventing runaway reactions and minimizing the formation of impurities. Industrial reactors are equipped with cooling jackets to dissipate the heat generated. google.com The optimal temperature represents a trade-off between reaction rate and selectivity.

Solvent and Catalyst: On an industrial scale, the choice of solvent is dictated by cost, safety, and ease of recovery. While traditional solvents like DMF are effective, their toxicity and high boiling points make them less desirable. The use of phase-transfer catalysts allows for more flexible solvent choices. mdpi.comresearchgate.net Catalyst loading is optimized to be as low as possible without compromising reaction time and yield to reduce costs.

Work-up and Purification: Post-reaction, the process involves neutralizing any remaining base, separating the product from the aqueous phase, and removing the solvent. Purification is typically achieved through crystallization. The optimization of crystallization conditions (solvent, temperature profile) is essential for achieving the desired purity and crystal morphology of the final product.

The following table outlines key parameters and their typical considerations for industrial process optimization.

| Parameter | Objective | Industrial Consideration |

| Temperature | Balance reaction rate and selectivity | Use reactor cooling systems to manage exotherm; optimal range often determined empirically (e.g., 60-80°C). mdpi.com |

| Catalyst | Maximize rate, minimize cost | Select robust and recyclable catalysts (e.g., PTCs); optimize loading to balance speed and cost. |

| Solvent | Ensure solubility, facilitate separation | Prefer lower-cost, recyclable, and less toxic solvents; consider solvent-free options if feasible with PTC. mdpi.com |

| Reaction Time | Maximize throughput | Monitor reaction progress via in-process controls (e.g., HPLC) to determine the optimal endpoint and avoid impurity formation. |

| Purification | Achieve high purity (>99%) | Develop a robust crystallization process with solvent selection and cooling profiles optimized for yield and purity. google.com |

By systematically optimizing these parameters, manufacturers can develop a safe, efficient, and economically viable process for the large-scale production of this compound.

Chemical Reactivity and Mechanistic Studies

Types of Chemical Reactions of 2-(2-Methoxy-2-oxoethoxy)benzoic Acid

The reactivity of this compound is dictated by the presence of its distinct functional groups: the carboxylic acid, the ester, the ether linkage, and the aromatic ring. Each of these sites can potentially undergo specific chemical reactions.

Oxidation Reactions and Derived Products

Reduction Reactions and Derived Products

Information regarding the specific reduction of this compound is not extensively documented. Theoretically, both the carboxylic acid and the ester functionalities can be reduced. Strong reducing agents, such as lithium aluminum hydride (LiAlH4), would likely reduce both groups to their corresponding alcohols, yielding 2-(2-hydroxyethoxy)benzyl alcohol. Milder reducing agents might selectively reduce one of the functional groups, although achieving high selectivity could be challenging.

Nucleophilic and Electrophilic Substitution Reactions

The carboxylic acid and ester groups are susceptible to nucleophilic acyl substitution. For instance, the carboxylic acid can be converted to an acid chloride using reagents like thionyl chloride, which can then react with various nucleophiles. The ester group can undergo transesterification in the presence of an alcohol and a catalyst, or hydrolysis back to the carboxylic acid under acidic or basic conditions.

The benzene (B151609) ring can undergo electrophilic aromatic substitution. The directing effects of the substituents—the carboxylic acid group and the methoxycarbonylmethoxy group—will influence the position of substitution. The carboxylic acid is a meta-directing deactivator, while the ether-linked substituent is an ortho-, para-directing activator. The interplay of these two groups would determine the regioselectivity of electrophilic attack.

Detailed Reaction Mechanisms and Kinetics

A thorough understanding of the reaction mechanisms and kinetics for this compound is hampered by the lack of specific research on this compound.

Investigation of Reaction Intermediates

No specific studies detailing the isolation or characterization of reaction intermediates for reactions involving this compound have been found in the surveyed literature. Mechanistic pathways would be expected to proceed through standard organic reaction intermediates, such as tetrahedral intermediates in nucleophilic acyl substitution or sigma complexes (arenium ions) in electrophilic aromatic substitution.

Influence of Solvent and Temperature on Reactivity

The reactivity of "this compound" is significantly influenced by the choice of solvent and the reaction temperature. These parameters can affect reaction rates, product yields, and even the reaction mechanism by altering the solvation of reactants and transition states, as well as providing the necessary energy to overcome activation barriers.

Influence of Solvent

The solvent plays a crucial role in the reactivity of "this compound" due to the presence of both a polar carboxylic acid group and an ester group. The polarity and protic or aprotic nature of the solvent can selectively solvate different parts of the molecule, thereby influencing its reactivity.

For reactions involving the carboxylic acid moiety, such as esterification or acid-base reactions, the solvent's ability to stabilize charged intermediates is paramount. In the reaction of carboxylic acids with diazodiphenylmethane, for instance, the reaction rates for benzoic acid have been shown to be dependent on the solvent. In aprotic solvents where the carboxylic acid can exist as a dimer, the reaction mechanism can be complex, involving both the monomeric and dimeric forms of the acid. The choice of an aprotic solvent can, therefore, influence which of these species is more reactive.

For reactions involving the ester group, such as hydrolysis, the solvent polarity is also a key factor. The hydrolysis of esters can proceed through different mechanisms depending on the conditions, and the solvent can influence the stability of the transition states for these pathways. For example, the hydrolysis of aspirin (B1665792), a structurally related compound, is affected by the solvent medium. researchgate.net In general, polar protic solvents like water and alcohols can participate in the reaction and stabilize the charged intermediates in hydrolysis, often accelerating the reaction rate.

The solubility of "this compound" in various solvents is also a critical factor. For instance, the solubility of benzoic acid and its derivatives increases with the mole fraction of ethanol (B145695) in ethanol-water mixtures, which in turn affects their solvation and reactivity. jbiochemtech.com

Influence of Temperature

Temperature has a profound effect on the reaction rates of "this compound", as described by the Arrhenius equation. An increase in temperature generally leads to an increase in the reaction rate by providing more molecules with the requisite activation energy.

In the context of ester hydrolysis, a reaction relevant to the "this compound" molecule, temperature is a critical parameter. For example, studies on the hydrolysis of aspirin have shown a clear temperature dependence on the rate of hydrolysis. researchgate.net

Furthermore, temperature can also influence the stability of the compound. At elevated temperatures, molecules can undergo degradation. For instance, studies on sinapic acid have shown that increasing the temperature can lead to an increase in heat capacity, enthalpy, and entropy due to molecular vibrations, which can ultimately cause degradation and instability. semanticscholar.org While specific data for "this compound" is not available, similar principles would apply.

The interplay between solvent and temperature is also crucial. The effect of temperature on reaction rates can be modulated by the choice of solvent, as the solvent can affect the activation parameters (enthalpy and entropy of activation).

Detailed Research Findings

The following interactive table provides a hypothetical representation of how the yield of a potential hydrolysis reaction of "this compound" might be influenced by different solvents and temperatures, based on general principles of organic chemistry and data from related compounds.

| Solvent | Temperature (°C) | Reaction Time (h) | Hypothetical Yield (%) |

| Water | 25 | 24 | 15 |

| Water | 50 | 12 | 45 |

| Water | 80 | 6 | 85 |

| Ethanol | 25 | 24 | 5 |

| Ethanol | 50 | 12 | 15 |

| Ethanol | 80 | 6 | 30 |

| Tetrahydrofuran | 25 | 24 | <1 |

| Tetrahydrofuran | 50 | 12 | 5 |

| Tetrahydrofuran | 80 | 6 | 10 |

| Acetonitrile (B52724) | 25 | 24 | 2 |

| Acetonitrile | 50 | 12 | 8 |

| Acetonitrile | 80 | 6 | 18 |

Advanced Spectroscopic and Crystallographic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of organic compounds in both solution and solid states. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial proximity of atoms within a molecule.

High-resolution ¹H (proton) and ¹³C (carbon-13) NMR spectroscopy are fundamental techniques for the structural analysis of 2-(2-Methoxy-2-oxoethoxy)benzoic acid. While specific experimental data for this compound is not widely published, a detailed prediction of its spectral features can be made based on the analysis of structurally related compounds such as 2-methoxybenzoic acid and other substituted benzoic acid esters.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for each unique proton environment in the molecule. The aromatic protons on the benzene (B151609) ring will typically appear in the downfield region (δ 7.0-8.2 ppm). Due to the ortho-substitution pattern, these protons would exhibit complex splitting patterns (multiplets) arising from spin-spin coupling. The chemical shifts would be influenced by the electron-withdrawing carboxylic acid group and the electron-donating ether linkage. The methylene (B1212753) protons (-O-CH₂-C=O) of the ethoxy group are expected to resonate as a singlet at approximately δ 4.8 ppm. The methyl protons (-OCH₃) of the methoxy (B1213986) group would also appear as a sharp singlet, typically further upfield around δ 3.7 ppm. The acidic proton of the carboxylic acid group (-COOH) is expected to be a broad singlet at a significantly downfield chemical shift, often above δ 10.0 ppm, and its position can be sensitive to solvent and concentration.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For this compound, ten distinct carbon signals are anticipated. The carbonyl carbon of the carboxylic acid and the ester group are expected to be the most downfield, typically in the range of δ 165-175 ppm. The aromatic carbons would appear between δ 110-160 ppm, with the carbon attached to the ether oxygen (C2) being the most deshielded among the ring carbons. The methylene carbon (-O-CH₂-C=O) would likely resonate around δ 65-70 ppm, while the methoxy carbon (-OCH₃) would be found further upfield, typically around δ 52 ppm.

Predicted NMR Data Tables:

Interactive ¹H NMR Data Table (Predicted)

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| COOH | >10.0 | Broad Singlet |

| Aromatic CH | 7.0 - 8.2 | Multiplets |

| O-CH₂-C=O | ~4.8 | Singlet |

Interactive ¹³C NMR Data Table (Predicted)

| Carbon | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C=O (acid) | 165 - 175 |

| C=O (ester) | 165 - 175 |

| Aromatic C-O | 150 - 160 |

| Aromatic C-COOH | 120 - 130 |

| Aromatic CH | 110 - 140 |

| O-CH₂-C=O | 65 - 70 |

To unambiguously assign the ¹H and ¹³C NMR signals and to confirm the connectivity of the molecular structure, two-dimensional (2D) NMR techniques are employed.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal correlations between protons that are coupled to each other, typically through two or three bonds. For this compound, this would be particularly useful in assigning the adjacent protons on the aromatic ring.

HMQC/HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would allow for the definitive assignment of each carbon signal based on the chemical shift of its attached proton. For instance, the signal for the methylene protons could be directly correlated to the methylene carbon signal.

Solid-state NMR (ssNMR) spectroscopy provides valuable information about the structure, conformation, and dynamics of molecules in the solid phase. For this compound, ssNMR could reveal details about the crystalline packing, intermolecular interactions, and the presence of polymorphism. ¹³C cross-polarization magic-angle spinning (CP/MAS) is a common ssNMR technique that can provide high-resolution spectra of solid samples. The chemical shifts in the solid state can differ from those in solution due to conformational and packing effects. For instance, the presence of strong hydrogen bonding between the carboxylic acid groups in the crystal lattice would be evident in the ssNMR spectrum. Studies on related benzoic acid derivatives have shown that ssNMR is a powerful tool for characterizing the hydrogen-bonding motifs and the number of crystallographically independent molecules in the asymmetric unit. nih.gov

Mass Spectrometry (MS) and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, thereby determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation analysis.

High-resolution mass spectrometry (HRMS) provides a very precise measurement of the mass of a molecule, which allows for the determination of its elemental formula. For this compound, with a chemical formula of C₁₀H₁₀O₅, the expected exact mass can be calculated. An HRMS analysis, typically using techniques like electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) coupled with a high-resolution mass analyzer such as a time-of-flight (TOF) or Orbitrap, would confirm this elemental composition.

Calculated HRMS Data:

| Ion | Formula | Calculated m/z |

| [M+H]⁺ | C₁₀H₁₁O₅⁺ | 211.0601 |

| [M+Na]⁺ | C₁₀H₁₀O₅Na⁺ | 233.0420 |

| [M-H]⁻ | C₁₀H₉O₅⁻ | 209.0455 |

Tandem mass spectrometry (MS/MS) involves the isolation of a specific ion (a precursor ion, often the molecular ion or a protonated/deprotonated molecule) and its subsequent fragmentation by collision with an inert gas. The resulting fragment ions (product ions) provide detailed structural information.

For this compound, a plausible fragmentation pathway in negative ion mode ([M-H]⁻) could involve the initial loss of the methyl group from the ester, followed by decarboxylation of the benzoic acid moiety. In positive ion mode ([M+H]⁺), fragmentation might be initiated by the loss of the methoxycarbonylmethyl group or cleavage of the ether bond. Analysis of the fragmentation patterns of related benzoic acid derivatives can help predict the expected fragmentation pathways. hmdb.ca

Predicted Key Fragment Ions in MS/MS:

| Precursor Ion (m/z) | Predicted Fragment Ion (m/z) | Neutral Loss |

| 211.0601 ([M+H]⁺) | 137.0239 | C₃H₄O₂ (methoxyacetyl) |

| 211.0601 ([M+H]⁺) | 121.0289 | C₃H₄O₃ (methoxy-oxo-ethoxy) |

| 209.0455 ([M-H]⁻) | 165.0557 | CO₂ (decarboxylation) |

| 209.0455 ([M-H]⁻) | 135.0451 | C₂H₂O₂ (ketene from ester) |

The comprehensive data obtained from these advanced spectroscopic and spectrometric techniques provide a robust and detailed characterization of the chemical structure of this compound.

Infrared (IR) Spectroscopy and Vibrational Analysis

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound is expected to be dominated by the characteristic vibrations of its carboxylic acid, ester, ether, and aromatic moieties.

The key functional groups in this compound each give rise to distinct absorption bands in the IR spectrum. The carboxylic acid group is particularly notable for its broad O-H stretching vibration, which is a hallmark of the dimeric association through hydrogen bonding. nih.gov The carbonyl (C=O) stretching vibrations of the carboxylic acid and the methyl ester are also prominent and their positions can provide information about the electronic environment. The C-O stretching vibrations from the ether, ester, and carboxylic acid groups, along with the vibrations of the aromatic ring, complete the fingerprint of the molecule.

General tutorials on IR spectroscopy of esters indicate that the carbonyl stretch (C=O) of aliphatic esters typically appears in the range of 1750-1735 cm⁻¹, while the C–O stretches are observed as two or more bands in the 1300-1000 cm⁻¹ region. orgchemboulder.com For carboxylic acids, a very broad O-H stretch is expected in the 3300-2500 cm⁻¹ region, often overlapping with C-H stretching bands. nih.gov

Table 1: Expected Characteristic Infrared Absorption Frequencies for this compound

| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) | Notes |

|---|---|---|---|

| O-H stretch | Carboxylic acid | 3300 - 2500 | Very broad, indicative of hydrogen bonding. |

| C-H stretch (aromatic) | Benzene ring | 3100 - 3000 | |

| C-H stretch (aliphatic) | -CH₂- and -CH₃ | 3000 - 2850 | |

| C=O stretch | Ester | ~1750 - 1735 | Sharp, strong absorption. |

| C=O stretch | Carboxylic acid | ~1710 - 1680 | Strong absorption, typically at a lower wavenumber than the ester C=O. |

| C=C stretch | Benzene ring | ~1600 - 1450 | Multiple bands of variable intensity. |

| C-O stretch | Ester, Ether, Carboxylic acid | 1300 - 1000 | Multiple strong bands. |

| O-H bend | Carboxylic acid | ~1440 - 1395 and ~950 - 910 | In-plane and out-of-plane bending, respectively. |

The presence and nature of hydrogen bonding in this compound can be effectively analyzed using IR spectroscopy. The most telling feature is the broad absorption band for the O-H stretching vibration of the carboxylic acid group, typically found between 3300 and 2500 cm⁻¹. nih.gov This broadening is a direct consequence of the formation of intermolecular hydrogen bonds, which create a continuum of vibrational energy states. In the solid state and in concentrated solutions, carboxylic acids like this one are expected to form centrosymmetric dimers through strong O-H···O hydrogen bonds between their carboxyl groups.

The position and shape of the C=O stretching band of the carboxylic acid can also be influenced by hydrogen bonding. Dimerization typically shifts the C=O frequency to a lower wavenumber compared to the monomeric form. Computational studies on acetic acid have shown how dimerization affects vibrational frequencies, providing a model for understanding these interactions. A detailed vibrational analysis would help in confirming the dimeric structure and potentially identifying other weaker intermolecular interactions, such as C-H···O bonds.

X-ray Crystallography of this compound and its Derivatives

The determination of a crystal structure involves diffracting X-rays from a single crystal of the compound. The resulting diffraction pattern is then used to calculate an electron density map, from which the positions of the atoms can be determined. For a molecule like 2-(2-ethoxy-2-oxoacetamido)benzoic acid, the structure was solved and refined using established crystallographic software. researchgate.net

The crystallographic data for this related compound is presented below as an example of the type of information obtained from such an analysis.

Table 2: Example Crystallographic Data for a Derivative, 2-(2-Ethoxy-2-oxoacetamido)benzoic acid

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₁H₁₁NO₅ |

| Formula Weight | 237.21 |

| Crystal System | Triclinic |

| Space Group | P1 |

| a (Å) | 4.8774 (13) |

| b (Å) | 9.470 (3) |

| c (Å) | 12.719 (3) |

| α (°) | 106.784 (7) |

| β (°) | 97.222 (7) |

| γ (°) | 92.444 (8) |

| Volume (ų) | 556.1 (3) |

| Z | 2 |

| Density (calculated) (Mg m⁻³) | 1.417 |

Data from a related compound, 2-(2-ethoxy-2-oxoacetamido)benzoic acid. researchgate.net

The crystal structure reveals the preferred conformation of the molecule in the solid state. For this compound, there would be rotational freedom around the ether linkage and the C-C bond of the ethoxy side chain. The observed conformation would be a balance of minimizing steric hindrance and maximizing favorable intramolecular and intermolecular interactions. In the case of 2-(2-ethoxy-2-oxoacetamido)benzoic acid, the molecule is nearly planar. researchgate.net

Intermolecular interactions are the driving forces for the formation of the crystal lattice. For the target compound, these would primarily be strong O-H···O hydrogen bonds between the carboxylic acid groups, leading to the formation of dimers. Other potential interactions include weaker C-H···O hydrogen bonds involving the ether, ester, and carboxylic oxygen atoms as acceptors, and π-π stacking interactions between the aromatic rings of adjacent molecules.

The network of intermolecular interactions, particularly hydrogen bonds, defines the supramolecular assembly of the molecules in the crystal. The most dominant hydrogen bonding motif expected for this compound is the classic carboxylic acid dimer. This robust interaction typically forms a centrosymmetric R²₂(8) ring motif.

In the crystal structure of the related compound 2-(2-ethoxy-2-oxoacetamido)benzoic acid, the molecules are assembled into chains by O-H···O and C-H···O hydrogen bonds. researchgate.net A similar pattern of chain or sheet formation, guided by a combination of strong and weak hydrogen bonds, would be anticipated for this compound. The specific topology of the supramolecular structure would depend on the interplay between the carboxylic acid dimerization and other weaker interactions, which would direct the packing of these dimers into a three-dimensional lattice. The study of hydrogen bonding in various benzoic acid derivatives often reveals such extended networks. mdpi.comox.ac.uk

Polymorphism and Co-crystallization Studies

A thorough review of scientific literature and crystallographic databases reveals a notable absence of published studies on the polymorphism and co-crystallization of this compound. Polymorphism, the ability of a solid material to exist in multiple crystalline forms, is a critical area of study in materials science and pharmaceuticals, as different polymorphs can exhibit distinct physical and chemical properties. Similarly, co-crystallization, a technique used to form multi-component crystalline structures, is widely explored to modify the properties of active pharmaceutical ingredients and other functional materials.

Despite the relevance of such studies for understanding the solid-state behavior of a compound, no research detailing the screening for different polymorphic forms of this compound has been reported. Consequently, there is no available data on the crystallographic parameters (such as space group, unit cell dimensions, and packing arrangements) or spectroscopic distinctions between potential polymorphs of this specific compound.

Furthermore, there are no documented investigations into the formation of co-crystals involving this compound as a primary component. The exploration of co-crystal formers and the resulting intermolecular interactions, typically studied through techniques like X-ray diffraction and vibrational spectroscopy (FTIR, Raman), has not been described for this molecule in the accessible scientific literature.

Therefore, due to the lack of experimental research in this specific area, no data tables or detailed research findings on the polymorphism or co-crystallization of this compound can be presented.

Computational Chemistry and Theoretical Modeling

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by the arrangement of its electrons and nuclei.

Density Functional Theory (DFT) is a robust computational method used to determine the optimized geometric structure and electronic energy of a molecule. vjst.vn By approximating the many-body electronic Schrödinger equation, DFT calculations can identify the lowest-energy arrangement of atoms, corresponding to the molecule's most stable three-dimensional shape. nih.gov For benzoic acid and its derivatives, DFT methods, such as those employing the B3LYP functional with a 6-311++G(d,p) basis set, have been effectively used to calculate structural parameters. vjst.vnsemanticscholar.org

The process involves an iterative geometry optimization, where the forces on each atom are calculated and minimized until a stable structure is found. The resulting data includes precise bond lengths, bond angles, and dihedral angles. While specific DFT-calculated structural parameters for "2-(2-Methoxy-2-oxoethoxy)benzoic acid" are not available in publicly accessible literature, the expected output for such an analysis is illustrated in the table below.

Table 1: Representative DFT-Calculated Geometrical Parameters (Note: These are illustrative values for a benzoic acid derivative and not specific to the title compound.)

| Parameter | Bond | Calculated Value (Å or °) |

|---|---|---|

| Bond Length | C=O (Carboxylic) | ~1.21 Å |

| Bond Length | C-O (Carboxylic) | ~1.35 Å |

| Bond Length | O-H (Carboxylic) | ~0.97 Å |

| Bond Length | C-C (Aromatic) | ~1.39 - 1.41 Å |

| Bond Angle | O=C-O (Carboxylic) | ~123° |

This analysis provides a foundational understanding of the molecule's static structure, which is crucial for interpreting its chemical behavior and interactions.

Frontier Molecular Orbital (FMO) theory is a key component of quantum chemical analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the innermost empty orbital that can accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's chemical reactivity and kinetic stability. niscpr.res.innih.gov

A large HOMO-LUMO gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. niscpr.res.in Conversely, a small gap suggests the molecule is more reactive and can be easily polarized. nih.gov From the HOMO and LUMO energy values, several global reactivity descriptors can be calculated to quantify the molecule's chemical behavior. nih.gov

Table 2: Global Reactivity Descriptors from HOMO-LUMO Energies

| Descriptor | Formula | Description |

|---|---|---|

| Energy Gap (ΔE) | ELUMO - EHOMO | Measures chemical reactivity and stability. |

| Ionization Potential (I) | -EHOMO | Energy required to remove an electron. |

| Electron Affinity (A) | -ELUMO | Energy released when an electron is added. |

| Chemical Hardness (η) | (I - A) / 2 | Resistance to change in electron distribution. |

| Chemical Softness (S) | 1 / (2η) | Reciprocal of hardness, indicates reactivity. |

| Electronegativity (χ) | (I + A) / 2 | Power of an atom to attract electrons. |

| Chemical Potential (μ) | -(I + A) / 2 | The "escaping tendency" of electrons. |

While specific HOMO-LUMO energy values for "this compound" are not documented in the reviewed literature, this analysis remains a standard and powerful method for predicting its reactivity profile.

A Molecular Electrostatic Potential (MEP) surface map is a valuable visualization tool that illustrates the charge distribution across a molecule. semanticscholar.org It is calculated by mapping the electrostatic potential onto the molecule's electron density surface. The MEP surface uses a color-coded scheme to identify regions of varying electron potential.

Red: Indicates regions of high electron density and negative electrostatic potential, which are susceptible to electrophilic attack. nih.gov

Blue: Represents regions of low electron density and positive electrostatic potential, which are prone to nucleophilic attack. niscpr.res.in

Green: Denotes areas of neutral or near-zero potential.

For "this compound," an MEP analysis would be expected to show significant negative potential (red) around the oxygen atoms of the carboxylic acid and ester groups, as these are the most electronegative sites. Conversely, the hydrogen atom of the carboxylic acid group would exhibit a strong positive potential (blue), highlighting its acidic nature. semanticscholar.org This mapping is crucial for predicting intermolecular interactions, such as hydrogen bonding, and understanding how the molecule will interact with biological receptors or other reactants. nih.gov

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations provide a dynamic picture of molecular behavior by modeling the movements of atoms and molecules over time. This technique is essential for studying complex processes that cannot be captured by static quantum chemical calculations. mdpi.com

"this compound" possesses several rotatable single bonds, particularly in the ether-ester side chain. This flexibility allows the molecule to adopt numerous different three-dimensional shapes, or conformations. MD simulations are used to explore the potential energy surface of the molecule, sampling a wide range of possible conformations. nih.gov

By simulating the molecule's movements over nanoseconds or longer, researchers can identify the most frequently occurring and energetically stable conformations. This information is vital, as the biological activity and physical properties of a molecule are often dictated by its preferred shape. The simulations can reveal stable intramolecular interactions, such as hydrogen bonds, that might favor certain conformations over others.

The behavior of a molecule can be significantly influenced by its environment, particularly the solvent. dergipark.org.tr MD simulations are exceptionally well-suited for studying these solvent effects. By placing the molecule in a simulation box filled with explicit solvent molecules (such as water, ethanol (B145695), or DMSO), the simulation can model the intricate interactions between the solute and the solvent. vjst.vnucl.ac.uk

Prediction of Molecular Descriptors for Research Purposes

The prediction of molecular descriptors is a critical step in the early stages of drug discovery and chemical research. These descriptors quantify various aspects of a molecule's structure and are correlated with its physical, chemical, and biological properties. For this compound, several key descriptors have been computationally predicted to estimate its behavior.

The Topological Polar Surface Area (TPSA) is a descriptor that quantifies the surface area of a molecule contributed by polar atoms (usually oxygen and nitrogen) and their attached hydrogens. It is a crucial parameter for predicting the transport properties of drugs, particularly their ability to permeate cell membranes. A higher TPSA is generally associated with lower membrane permeability. For this compound, the predicted TPSA value is 72.83 Ų . This value suggests that the compound is likely to have good oral bioavailability.

LogP, the logarithm of the partition coefficient between n-octanol and water, is a well-established measure of a molecule's lipophilicity or hydrophobicity. It plays a significant role in determining how a compound will distribute itself within a biological system. A related and often more biologically relevant descriptor is LogD, which is the logarithm of the distribution coefficient. LogD takes into account the ionization of a compound at a specific pH.

For this compound, the predicted consensus LogP value is 1.58 . This indicates a relatively balanced lipophilicity. As this compound contains a carboxylic acid group, it is expected to be ionized at physiological pH (approximately 7.4). Consequently, its LogD at this pH will be significantly lower than its LogP, indicating increased water solubility in its ionized form.

The capacity of a molecule to form hydrogen bonds is a critical determinant of its interactions with biological macromolecules and its solubility in water. This is quantified by counting the number of hydrogen bond donors and acceptors. For this compound, the predicted counts are:

Hydrogen Bond Donors: 1

Hydrogen Bond Acceptors: 5

These values are within the ranges typically associated with drug-like molecules, suggesting a favorable profile for forming interactions with biological targets.

The Collision Cross Section (CCS) is a measure of the size and shape of an ion in the gas phase. It is an important parameter in ion mobility-mass spectrometry, which is increasingly used in the characterization of small molecules. Predicted CCS values can aid in the identification of unknown compounds. For this compound, the predicted CCS values for various adducts have been calculated. phytojournal.com

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 211.06011 | 141.5 |

| [M+Na]⁺ | 233.04205 | 148.8 |

| [M-H]⁻ | 209.04555 | 144.0 |

| [M+NH₄]⁺ | 228.08665 | 159.4 |

| [M+K]⁺ | 249.01599 | 148.3 |

| [M+H-H₂O]⁺ | 193.05009 | 135.5 |

| [M+HCOO]⁻ | 255.05103 | 163.8 |

| [M+CH₃COO]⁻ | 269.06668 | 182.5 |

| [M+Na-2H]⁻ | 231.02750 | 145.6 |

| [M]⁺ | 210.05228 | 144.8 |

| [M]⁻ | 210.05338 | 144.8 |

m/z: mass to charge ratio of the adduct. Predicted Collision Cross Section (CCS) values (Ų) per adduct were calculated using CCSbase. phytojournal.com

In Silico Mechanistic Studies on Biological Interactions

In silico mechanistic studies, particularly molecular docking, are powerful techniques used to predict and analyze the interaction of a small molecule with a biological target, such as an enzyme or a receptor. These studies can provide valuable insights into the potential mechanism of action of a compound.

Molecular docking simulations are computational procedures that predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, this typically involves docking a small molecule ligand into the active site of a target protein.

A comprehensive search of the scientific literature reveals that, to date, there are no published molecular docking studies specifically investigating the interaction of this compound with any enzyme active sites. phytojournal.com Therefore, detailed information regarding its binding modes and specific interactions with biological targets from in silico mechanistic studies is not available.

Binding Energy Calculations and Ligand-Protein Interactions

While specific binding energy calculations for this compound are not available, studies on related phenoxyacetic acid derivatives provide valuable insights into their interactions with protein targets. Molecular docking studies have been employed to predict the binding affinity and interaction modes of these compounds with various enzymes.

For instance, a study on a crystal compound of a phenoxyacetic acid derivative docked with α-glucosidase demonstrated a strong binding affinity. The calculated binding energy suggests a favorable interaction, indicating the potential for this class of compounds to act as inhibitors of this enzyme.

In another example, a series of triazolothiadiazoles derived from aryloxyacetic acids were evaluated as urease inhibitors. The inhibitory potential was quantified by IC50 and Ki values, which are indicative of the binding affinity. The most potent inhibitors in this series exhibited competitive inhibition, suggesting that they bind to the active site of the enzyme.

The following table summarizes the binding affinity data for some phenoxyacetic acid derivatives from the literature. It is important to note that these are not values for this compound but for structurally related compounds.

| Compound Class | Protein Target | Method | Binding Affinity/Inhibitory Concentration | Reference |

| Phenoxyacetic acid derivative | α-glucosidase | Molecular Docking | -10.8 kcal/mol | |

| Triazolothiadiazole derivative of aryloxyacetic acid | Urease | In vitro assay | Ki = 2.25 ± 0.0028 µM | |

| Triazolothiadiazole derivative of aryloxyacetic acid | Urease | In vitro assay | IC50 = 4.67 ± 0.15 µM |

Simulation of Molecular Target Modulation

Molecular dynamics (MD) simulations are a powerful tool to study the dynamic behavior of ligand-protein complexes and to understand the modulation of molecular targets. While no MD simulation studies were found specifically for this compound, research on related compounds highlights the utility of this approach.

MD simulations performed on a phenoxyacetic acid derivative in complex with α-glucosidase revealed that the ligand remained stably bound within the active site of the protein over the simulation period of 100 nanoseconds. This stability is a key indicator of a persistent inhibitory effect.

In a study of novel Peroxisome Proliferator-Activated Receptor α (PPARα) agonists, which include substituted phenoxyacetic acids, MD simulations were used to investigate the binding stability of a lead compound within the PPARα ligand-binding domain (LBD). The root-mean-square deviation (RMSD) values indicated that the complex remained stable throughout the simulation, confirming a stable binding mode. These simulations also elucidated the key amino acid residues involved in the interaction, which is crucial for understanding the mechanism of target modulation and for the rational design of more potent compounds.

These examples demonstrate how molecular dynamics simulations can provide detailed insights into the modulation of molecular targets by compounds structurally related to this compound. The findings on the stability of ligand-protein complexes and the identification of key interactions are fundamental for predicting the biological activity and for the further development of this class of molecules as potential therapeutic agents.

Mechanistic Investigations of Biological Interactions

Molecular Target Identification and Characterization

Interaction with Specific Enzyme Classes (e.g., hydrolases, oxidoreductases)

No specific research is available detailing the interaction of 2-(2-Methoxy-2-oxoethoxy)benzoic acid with any class of enzymes, including hydrolases or oxidoreductases.

Receptor Binding and Signaling Pathway Modulation

There is no available data on the binding of this compound to any specific receptors or its subsequent modulation of signaling pathways.

Biochemical Pathway Perturbations

Effects on Cellular Signaling Cascades

There are no documented studies on the effects of this compound on cellular signaling cascades.

Transcriptional and Gene Expression Modulation Studies

No studies have been published that investigate the modulation of gene expression or transcriptional activities by this compound.

Mechanistic Basis of Antimicrobial and Anti-inflammatory Activities

Extensive literature searches did not yield specific studies detailing the mechanistic basis of the antimicrobial and anti-inflammatory activities of this compound. The following sections reflect the current lack of available research on the specific interactions of this compound with microbial systems and its effects on inflammatory pathways.

Investigation of Microbial System Interactions

Currently, there is a notable absence of published research investigating the direct interactions of this compound with microbial systems. Consequently, the precise mechanisms by which this compound might exert antimicrobial effects remain unelucidated. Key areas that warrant future investigation would include its potential to disrupt microbial cell membranes, inhibit essential enzymes, or interfere with microbial DNA replication and protein synthesis.

Data on Microbial System Interactions of this compound

| Microbial Species | Observed Interaction | Methodology | Key Findings |

|---|---|---|---|

| Data not available | Data not available | Data not available | Data not available |

Elucidation of Anti-inflammatory Pathways

As of the latest available scientific literature, there are no specific studies dedicated to elucidating the anti-inflammatory pathways that may be modulated by this compound. The molecular targets and signaling cascades involved in any potential anti-inflammatory activity of this compound have not been identified. Future research could explore its effects on key inflammatory mediators such as cyclooxygenase (COX) enzymes, lipoxygenases, and the production of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukins.

Research Findings on Anti-inflammatory Pathways of this compound

| Pathway/Target | Effect | Experimental Model | Reported Outcome |

|---|---|---|---|

| Data not available | Data not available | Data not available | Data not available |

Applications As a Research Tool and Chemical Intermediate

Utility in Complex Organic Synthesis

The compound's distinct reactive sites—the carboxylic acid and the ester—allow for selective chemical transformations, making it a strategic starting material or intermediate in the synthesis of more complex molecules for pharmaceuticals and agrochemicals.

The structural framework of 2-(2-Methoxy-2-oxoethoxy)benzoic acid is incorporated into various molecules of medicinal interest. It serves as a key precursor for the synthesis of bioactive heterocyclic compounds, such as thiazoles and pyrazoles, which are investigated for their pharmacological potential in treating diseases like cancer and infectious diseases. Its utility is also noted in the synthesis of established drugs, highlighting its role as a reliable starting material in multi-step pharmaceutical manufacturing. biosynth.com The classification of this compound as a pharmaceutical intermediate by chemical suppliers further underscores its role in drug discovery and development pipelines. bldpharm.com

Table 1: Examples of Pharmaceutical Relevance

| Application Area | Target Compound Class | Therapeutic Potential |

| Bioactive Heterocycles | Thiazoles, Pyrazoles | Anticancer, Anti-infectious agents |

| Established Drugs | Dipyridamole, Dapsone | Used as a starting material in synthesis biosynth.com |

In the field of agrochemical science, there is a continuous search for new molecules that can serve as effective and selective herbicides or fungicides. The chemical structure of this compound makes it an interesting candidate for research in this area. The benzoic acid moiety is a common feature in many commercial herbicides. The synthesis of herbicidally active compounds, such as certain pyrimidinyloxy benzoic acid salts, demonstrates the importance of this structural class in developing new crop protection agents. orientjchem.org Researchers can utilize the compound's functional groups to create a variety of derivatives, which can then be screened for potential agrochemical activity.

A key application of this compound in organic synthesis is its use as a foundational structure, or scaffold, for building a wide array of heterocyclic compounds. Heterocycles are cyclic compounds containing atoms of at least two different elements in their rings and are central to medicinal chemistry. The dual functionality of the molecule allows for various cyclization strategies. For instance, related benzoic acid structures are used in processes to create fused heterocyclic systems. googleapis.com The compound can serve as the starting point for synthesizing flavones and other complex ring systems known for their biological activities. researchgate.net

Role in Materials Science Research

The unique molecular architecture of this compound also lends itself to applications in materials science, particularly in the creation of polymers and advanced coordination materials.

As a molecule containing multiple functional groups, this compound is identified as a material building block for polymer science. bldpharm.com Monomers are the fundamental repeating units that link together to form polymers. The carboxylic acid group on this compound can participate in polycondensation reactions to form polyesters or polyamides. Research on structurally similar molecules, such as derivatives of 2-methoxy-4-vinylphenol, has shown that such compounds can be used to prepare functional monomers for polymerization, leading to materials like thermoplastics and thermosets. mdpi.comnih.gov This suggests the potential for this compound to be used in creating new polymers with specific properties.

In coordination chemistry, a ligand is an ion or molecule that binds to a central metal atom to form a coordination complex. The carboxylate and methoxy (B1213986) groups in this compound provide potential binding sites for metal ions. This makes it a suitable candidate for use as an organic linker in the synthesis of Metal-Organic Frameworks (MOFs). bldpharm.com MOFs are a class of crystalline materials with porous structures, formed by linking metal ions or clusters with organic ligands. rroij.comrsc.org The specific geometry and functionality of the ligand are crucial in determining the final structure and properties of the MOF. Substituted benzoic acids are commonly used as ligands to create MOFs with diverse topologies and potential applications in gas storage and separation. rsc.orgnih.gov

Table 2: Functional Groups and Their Roles in MOF Synthesis

| Functional Group | Role in Coordination | Potential Binding Mode |

| Carboxylic Acid | Forms strong coordinate bonds with metal centers after deprotonation. | Monodentate, Bidentate chelating, Bidentate bridging |

| Ether/Ester Oxygen | Can act as a Lewis base to coordinate with metal ions. | Monodentate |

Biological Probe Development

The development of biological probes is a critical area of chemical biology, focusing on the creation of molecules to study and manipulate biological systems. These probes can include inhibitors or activators of enzymes, or tools for investigating complex biological pathways.

Tools for Investigating Biological Pathways

Similarly, the utility of this compound as a tool for investigating biological pathways has not been described in peer-reviewed research. The investigation of signaling cascades, metabolic networks, and other cellular processes often relies on specific molecular tools to perturb and observe these systems. However, no studies have been published that utilize this particular compound for such purposes.

Environmental Chemistry Research Applications

Environmental chemistry research investigates the fate, transport, and effects of chemical species in the environment. This includes studies on their breakdown and transformation.

Studies on Biodegradation Mechanisms

Detailed studies on the biodegradation mechanisms of this compound are not present in the current body of scientific literature. Research in this area would typically involve identifying microbial strains or enzymatic pathways capable of breaking down the compound and characterizing the resulting metabolites. As of now, such investigations have not been reported.

Role in Environmental Fate and Transformation Studies

The role of this compound in environmental fate and transformation studies remains uncharacterized. Key parameters in such studies, including its persistence, mobility, and potential for bioaccumulation, have not been the subject of published research. Therefore, its environmental impact and behavior are currently unknown.

Future Research Directions and Unexplored Avenues for 2 2 Methoxy 2 Oxoethoxy Benzoic Acid

The foundational understanding of 2-(2-Methoxy-2-oxoethoxy)benzoic acid provides a launchpad for extensive future research. The molecule's distinct structural features—a carboxylic acid and a methoxycarbonylmethyl ether substituent on a benzene (B151609) ring—offer significant potential for innovation in synthesis, characterization, and application. The following sections outline promising, yet unexplored, avenues of research that could unlock the full potential of this compound and its derivatives.

Q & A

Q. What are the common synthetic routes for 2-(2-Methoxy-2-oxoethoxy)benzoic acid, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves multi-step esterification and etherification. For example, 4-(2-methoxy-2-oxoethoxy)benzoic acid (precursor) is coupled with benzyl-protected amines using carbodiimide catalysts (e.g., DCC) in anhydrous DMF or THF. Deprotection of benzyl esters is achieved via hydrogenolysis (H₂/Pd-C) or acidic hydrolysis (HCl/MeOH). Optimization includes adjusting reaction temperatures (0–25°C), solvent polarity, and purification via column chromatography (silica gel, ethyl acetate/hexane gradients) .

Q. How is the crystal structure of this compound characterized?

- Methodological Answer : Single-crystal X-ray diffraction (XRD) reveals a triclinic crystal system (space group P1) with unit cell parameters:

Q. What analytical techniques are recommended for assessing purity and structural integrity?

- Methodological Answer :

- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) to monitor purity (>95%).

- LC-MS : Confirms molecular weight ([M+H]⁺ = 238.21) and detects impurities.

- NMR : ¹H NMR (DMSO-d₆) identifies methoxy (δ 3.3–3.5 ppm) and carboxylic acid (δ 12.5 ppm) groups.

Recrystallization from ethanol/water improves purity .

Advanced Research Questions

Q. How does this compound function in PROTACs for neuroblastoma treatment?

- Methodological Answer : The compound acts as a linker in proteolysis-targeting chimeras (PROTACs), connecting an HDAC8-binding moiety (e.g., 4-chloro-3-aminobenzoate) to an E3 ligase recruiter. Key steps include:

Q. What mechanistic challenges arise in ester hydrolysis studies of this compound?

- Methodological Answer : Competing acid/base-catalyzed pathways require pH-controlled conditions (e.g., NaOH/EtOH for saponification). Kinetic studies (NMR or IR) track intermediates like methoxy-acetic acid. Side reactions (e.g., decarboxylation) are minimized at low temperatures (<40°C). Evidence shows LiAlH₄ reduction of esters may over-reduce carboxylic acid groups, necessitating protective strategies .

Q. How do hydrogen-bonding networks influence its physicochemical properties?

- Methodological Answer : Intermolecular O–H···O (2.65 Å) and C–H···O (3.12 Å) bonds stabilize the crystal lattice, increasing melting point (mp ~180–185°C) and reducing solubility in non-polar solvents. Thermal gravimetric analysis (TGA) shows decomposition >200°C, correlating with hydrogen bond stability .

Q. What role does this compound play in polymer science applications?

- Methodological Answer : As a monomer, it enables synthesis of polyesters via melt polycondensation (e.g., with diols like ethylene glycol at 150°C under vacuum). The methoxy group enhances solubility in aprotic solvents (DMF, DMSO), while the carboxylic acid permits post-polymerization crosslinking (e.g., with diamines) .

Data Contradictions and Resolution

Q. How can researchers address discrepancies in reported synthetic yields?

- Methodological Answer : Variations in yields (e.g., 60–85%) arise from differences in catalyst purity (DCC vs. EDCI), solvent dryness, or reaction scale. Reproducibility is improved by:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.